REACTION_CXSMILES
|
[CH3:1]C(C1C=CC(CBr)=CC=1)(S(OCC)(=O)=O)C.[C:18]([O:22][C:23](=[O:39])[CH2:24]N=C(C1C=CC=CC=1)C1C=CC=CC=1)([CH3:21])([CH3:20])[CH3:19].C[Si]([N-][Si](C)(C)C)(C)C.[Na+].ClC(OCC1C=CC=CC=1)=O.OS(O)(=O)=O>C1COCC1.O>[C:18]([O:22][C:23](=[O:39])[CH2:24][CH3:1])([CH3:21])([CH3:20])[CH3:19] |f:2.3|
|
Name
|
ethyl 1-methyl-1-(4-bromomethylphenyl)ethanesulfonate
|
Quantity
|
0.64 g
|
Type
|
reactant
|
Smiles
|
CC(C)(S(=O)(=O)OCC)C1=CC=C(C=C1)CBr
|
Name
|
|
Quantity
|
0.586 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(CN=C(C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.04 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
0.38 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
water (2 mL) and methanol (4 mL), and stirred at rt for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After 30 minutes the solvent was evaporated
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The methanol was evaporated
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
WASH
|
Details
|
the mixture was washed with hexane/ether 1/1 (2×20 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with water
|
Type
|
TEMPERATURE
|
Details
|
The combined aqueous phase was cooled on ice
|
Type
|
ADDITION
|
Details
|
Dioxane was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred
|
Type
|
WAIT
|
Details
|
coming to rt overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic phase was dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.645 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 250.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |